
H-Ala-Asn-Glu-Arg-Ala-Asp-Leu-Ile-Ala-Tyr-Leu-Lys-Gln-Ala-Thr-Lys-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Ala-Asn-Glu-Arg-Ala-Asp-Leu-Ile-Ala-Tyr-Leu-Lys-Gln-Ala-Thr-Lys-OH is a peptide derived from cytochrome c, a small heme protein found loosely associated with the inner membrane of the mitochondrion. This fragment, with the amino acid sequence NH2-ANERADLIAYLKQATK-OH, plays a crucial role in the process of apoptosis, or programmed cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cytochrome c fragment (93-108) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: Amino acids are activated using reagents like HBTU or DIC.
Coupling: Activated amino acids are coupled to the growing peptide chain.
Deprotection: Temporary protecting groups are removed to allow for the addition of the next amino acid.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of cytochrome c fragment (93-108) follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: H-Ala-Asn-Glu-Arg-Ala-Asp-Leu-Ile-Ala-Tyr-Leu-Lys-Gln-Ala-Thr-Lys-OH primarily undergoes:
Oxidation: Involving the heme group in cytochrome c.
Reduction: Reversible reduction of the heme iron.
Substitution: Possible modifications at specific amino acid residues.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: Specific reagents for amino acid modification, such as methylation agents.
Major Products:
Oxidation: Oxidized cytochrome c.
Reduction: Reduced cytochrome c.
Substitution: Modified peptide with altered functional groups.
Scientific Research Applications
H-Ala-Asn-Glu-Arg-Ala-Asp-Leu-Ile-Ala-Tyr-Leu-Lys-Gln-Ala-Thr-Lys-OH has diverse applications in scientific research:
Chemistry: Used in studies of electron transfer and redox reactions.
Biology: Investigated for its role in apoptosis and mitochondrial function.
Medicine: Potential therapeutic target for diseases involving apoptosis, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of biosensors and bioelectronic devices
Mechanism of Action
H-Ala-Asn-Glu-Arg-Ala-Asp-Leu-Ile-Ala-Tyr-Leu-Lys-Gln-Ala-Thr-Lys-OH initiates apoptosis by inducing the formation of the Apaf-1/caspase-9 complex. This process involves:
Release from Mitochondria: Triggered by apoptotic signals.
Binding to Apaf-1: Facilitates the formation of the apoptosome.
Activation of Caspase-9: Leads to the activation of downstream caspases, resulting in cell death
Comparison with Similar Compounds
Full-Length Cytochrome c: Contains the entire protein sequence.
Other Cytochrome c Fragments: Different fragments may have varying roles in apoptosis and electron transfer.
Uniqueness: H-Ala-Asn-Glu-Arg-Ala-Asp-Leu-Ile-Ala-Tyr-Leu-Lys-Gln-Ala-Thr-Lys-OH is unique due to its specific role in apoptosis initiation and its potential as a therapeutic target. Its ability to form the Apaf-1/caspase-9 complex distinguishes it from other fragments and full-length cytochrome c .
Properties
Molecular Formula |
C79H133N23O25 |
|---|---|
Molecular Weight |
1805.04 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



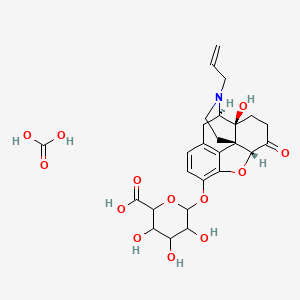
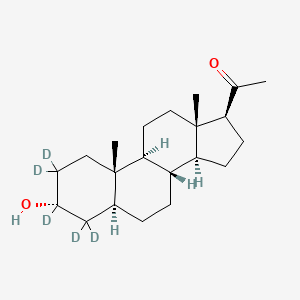
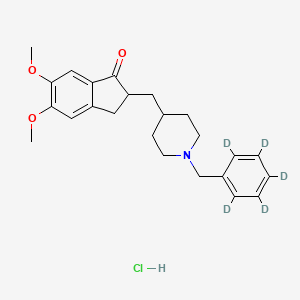
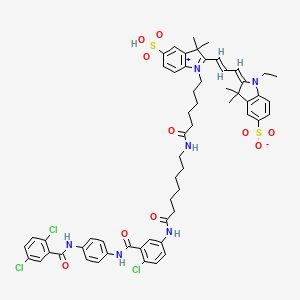
![trisodium;[(2R,3S,4S,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-(phosphonatomethyl)phosphinate](/img/structure/B1150278.png)
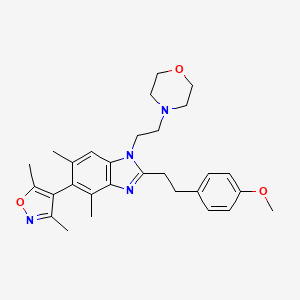


![N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide;dihydrochloride](/img/structure/B1150305.png)
